
3-(Trifluoromethyl)phenylboronic acid
Overview
Description
3-(Trifluoromethyl)phenylboronic acid (3-CF3-PBA) is a boronic acid derivative featuring a trifluoromethyl (-CF3) substituent at the meta position of the phenyl ring. This electron-withdrawing group significantly enhances the compound’s Lewis acidity and reactivity, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds . Its applications span pharmaceuticals, materials science, and catalysis, with notable use in synthesizing antifungal agents, kinase inhibitors, and neuroprotective compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(trifluoromethyl)phenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, phenylmagnesium bromide can react with trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using similar organometallic reagents and boric esters. The reactions are conducted under controlled temperatures to prevent over-alkylation and ensure high yields .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: This reaction involves a palladium catalyst and a base, typically potassium carbonate, in an aqueous or alcoholic solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(Trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(trifluoromethyl)phenylboronic acid exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl group enhances the reactivity and stability of the boronic acid, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Crystal Structure and Geometry
The -CF3 substituent induces distinct structural features compared to other substituted phenylboronic acids:
- Dihedral Angle : In 3-CF3-PBA, the dihedral angle between the phenyl ring and the boronic acid (BO2) plane is 33.0°, intermediate between para-CF3 (6.7°–14.6°) and ortho-CF3 (55.9°) isomers. This geometry impacts molecular packing and hydrogen-bonding interactions .
Acidity and Electronic Effects
- pKa Reduction: The electron-withdrawing -CF3 group lowers the pKa of 3-CF3-PBA compared to non-fluorinated analogs (e.g., 3-ethylphenylboronic acid), increasing its reactivity in aqueous Suzuki reactions .
- Comparison with -OCF3 Analogs : While both -CF3 and -OCF3 are electron-withdrawing, -OCF3-substituted boronic acids exhibit weaker Lewis acidity due to partial electron-donating resonance effects from the oxygen atom .
Reactivity in Cross-Coupling Reactions
3-CF3-PBA demonstrates superior performance in Pd-catalyzed Suzuki-Miyaura reactions compared to other boronic acids:
The -CF3 group enhances electrophilicity, enabling efficient coupling even with deactivated aryl halides .
Solubility and Physical Properties
Substituent position and electronic effects influence solubility:
- Water Solubility : While 4-(trifluoromethyl)phenylboronic acid exhibits lower solubility due to symmetry, 3-CF3-PBA’s asymmetric structure improves solubility in organic solvents like ethyl acetate and DCM .
- Thermal Stability : Substituted PBAs (e.g., 3,5-bis(trifluoromethyl)PBA) show reduced volatility compared to unsubstituted PBA, making them suitable for high-temperature applications .
Comparison with Other Halogenated Analogs
Property | 3-CF3-PBA | 3-Bromophenylboronic Acid | 3-Fluorophenylboronic Acid |
---|---|---|---|
Electron Effect | Strongly withdrawing | Moderately withdrawing | Weakly withdrawing |
pKa | ~7.5–8.0 | ~8.5–9.0 | ~8.0–8.5 |
Cross-Coupling Efficiency | High | Moderate | Moderate |
The -CF3 group’s strong electron-withdrawing nature and steric neutrality make 3-CF3-PBA more versatile than bulkier or less electronegative substituents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(trifluoromethyl)phenylboronic acid, and how are impurities controlled?
- Methodology : The compound is typically synthesized via Miyaura borylation of 3-(trifluoromethyl)bromobenzene using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂). Post-synthesis, purification involves recrystallization from toluene/hexane mixtures to remove unreacted boron reagents. Impurity profiles are monitored via ¹⁹F NMR (to detect fluorinated byproducts) and HPLC .
Q. How does the trifluoromethyl group influence the compound’s physical properties compared to other substituents?
- Key Data : The CF₃ group increases hydrophobicity (logP ≈ 2.8) and lowers solubility in water (0.12 mg/mL at 25°C) compared to unsubstituted phenylboronic acids. Its electron-withdrawing nature elevates the melting point (163–166°C) due to enhanced molecular packing .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Approach :
- ¹¹B NMR : Detects boronic acid/boroxine equilibria (δ ≈ 28–32 ppm for boronic acid, δ ≈ 18–22 ppm for boroxine).
- ¹⁹F NMR : Confirms CF₃ substitution (δ ≈ -60 to -63 ppm).
- IR Spectroscopy : Identifies B–O stretching (1340–1390 cm⁻¹) and O–H bending (3200–3400 cm⁻¹) .
Q. What are common applications of this compound in cross-coupling reactions?
- Example : It is widely used in Suzuki-Miyaura couplings to synthesize biaryl motifs. The CF₃ group’s electron-withdrawing nature accelerates transmetallation but may require elevated temperatures (80–100°C) in THF/H₂O mixtures. Yields typically exceed 75% with Pd(PPh₃)₄ catalysts .
Advanced Research Questions
Q. How does the hydrolytic stability of this compound compare to its ortho- and para-substituted analogs?
- Mechanistic Insight : The meta-CF₃ isomer exhibits greater resistance to protodeboronation (t₁/₂ > 48 hrs in pH 7.4 buffer) due to reduced steric strain and electronic stabilization of the boronate intermediate. In contrast, ortho-CF₃ derivatives decompose rapidly (t₁/₂ < 6 hrs) due to steric hindrance .
Q. Can computational methods predict the catalytic activity of this compound in amide bond formation?
- DFT Analysis : At the B3LYP/6-311+G(2d,2p) level, the CF₃ group lowers the LUMO energy of the acyloxyboronate intermediate (-2.1 eV vs. -1.8 eV for unsubstituted analogs), enhancing electrophilicity. However, steric bulk at the meta position reduces catalytic efficiency compared to ortho-halogenated boronic acids (e.g., 2-F-C₆H₄B(OH)₂) .
Q. How do solvent polarity and pH affect the compound’s boronic acid/boroxine equilibrium?
- Experimental Findings : In aprotic solvents (e.g., DMSO), the boroxine form dominates (≥90% at 25°C). Aqueous solutions (pH > 8) favor boronate anion formation (B(OH)₃⁻), while acidic conditions (pH < 4) stabilize the free boronic acid. Stability studies show minimal decomposition in anhydrous DMF over 72 hours .
Q. What strategies mitigate challenges in using this compound for bioconjugation?
- Optimization :
- Protection : Use pinacol ester derivatives to prevent boroxine formation.
- Buffering : Maintain pH 6.5–7.5 (PBS) to balance boronate reactivity and stability.
- Co-solvents : Add 10–20% DMSO to improve solubility without destabilizing the boronic acid .
Q. Data Contradictions and Resolutions
- Contradiction : Early studies suggested CF₃-substituted boronic acids are universally hydrolytically unstable, but recent data (e.g., ) show meta-CF₃ derivatives are exceptions.
- Resolution : Substituent position critically impacts stability. Meta-CF₃’s electronic effects stabilize the boron center, while ortho/para positions induce strain or electronic destabilization .
Q. Methodological Recommendations
- Synthesis : Optimize Miyaura borylation with 3 mol% Pd catalyst and 1.2 eq B₂pin₂ for >90% yield.
- Characterization : Combine ¹¹B/¹⁹F NMR to track boroxine formation and confirm substitution.
- Applications : Use DMF/H₂O (9:1) solvent systems for Suzuki couplings to balance reactivity and solubility.
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-7(10,11)5-2-1-3-6(4-5)8(12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAORAPRPVIATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370277 | |
Record name | 3-(Trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-26-3 | |
Record name | 3-Trifluoromethylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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